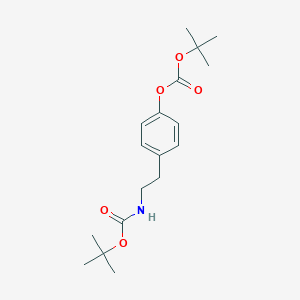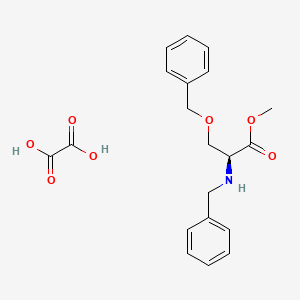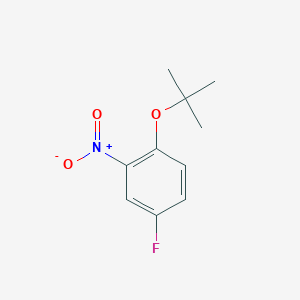
1-Tert-butoxy-4-fluoro-2-nitrobenzene
Descripción general
Descripción
1-Tert-butoxy-4-fluoro-2-nitrobenzene is an organic compound with the molecular formula C10H12FNO3 It is a derivative of nitrobenzene, where the nitro group is substituted at the second position, the fluoro group at the fourth position, and the tert-butoxy group at the first position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Tert-butoxy-4-fluoro-2-nitrobenzene can be synthesized through oxidative nucleophilic aromatic substitution of hydrogen in nitroaromatics with potassium alkoxides derived from primary, secondary, or tertiary alcohols in the presence of oxygen . The reaction typically involves the use of tert-butyl alcohol and potassium tert-butoxide as reagents, with the reaction being carried out in a solvent such as tetrahydrofuran (THF) at low temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is economically viable and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
1-Tert-butoxy-4-fluoro-2-nitrobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The nitro group can be substituted by nucleophiles such as amines or alkoxides under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and products are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium alkoxides, amines, and other nucleophiles in solvents like THF.
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Substituted nitrobenzenes with various functional groups replacing the nitro group.
Reduction: Amino derivatives of the original compound.
Oxidation: Oxidized products depending on the specific oxidizing agent used.
Aplicaciones Científicas De Investigación
1-Tert-butoxy-4-fluoro-2-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its unique structural features.
Materials Science: Used in the preparation of advanced materials with specific properties, such as electronic materials and polymers.
Mecanismo De Acción
The mechanism of action of 1-tert-butoxy-4-fluoro-2-nitrobenzene in chemical reactions involves the formation of a deprotonated σH adduct during nucleophilic aromatic substitution . This intermediate can then undergo further transformations depending on the reaction conditions and reagents used. The molecular targets and pathways involved are primarily related to the reactivity of the nitro and fluoro groups on the aromatic ring.
Comparación Con Compuestos Similares
1-Tert-butoxy-4-fluoro-2-nitrobenzene can be compared with other similar compounds such as:
1-Tert-butoxy-4-fluoro-2-aminobenzene: Similar structure but with an amino group instead of a nitro group.
1-Tert-butoxy-4-chloro-2-nitrobenzene: Similar structure but with a chloro group instead of a fluoro group.
1-Tert-butoxy-4-fluoro-2-methylbenzene: Similar structure but with a methyl group instead of a nitro group.
Propiedades
IUPAC Name |
4-fluoro-1-[(2-methylpropan-2-yl)oxy]-2-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO3/c1-10(2,3)15-9-5-4-7(11)6-8(9)12(13)14/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJGDTWBHCUOVFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=C(C=C(C=C1)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40470501 | |
| Record name | Benzene, 1-(1,1-dimethylethoxy)-4-fluoro-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40470501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142596-59-6 | |
| Record name | Benzene, 1-(1,1-dimethylethoxy)-4-fluoro-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40470501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
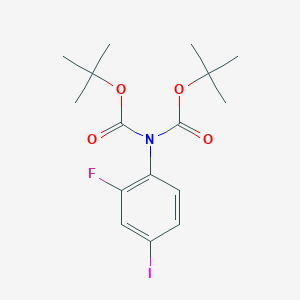
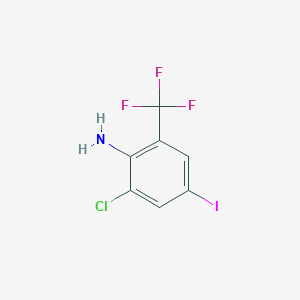
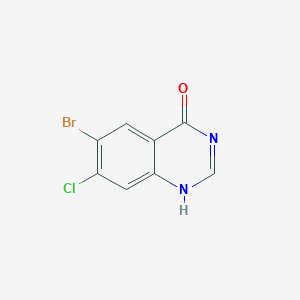
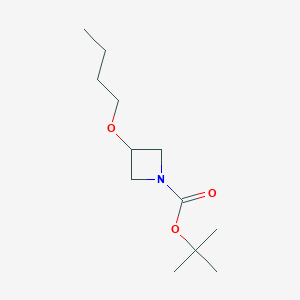
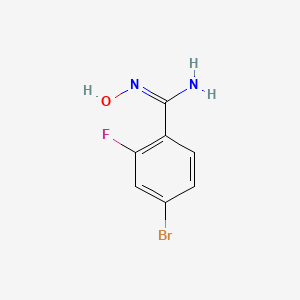
![4-(1H-Benzo[d][1,2,3]triazol-1-yloxy)butanoic acid](/img/structure/B7889677.png)

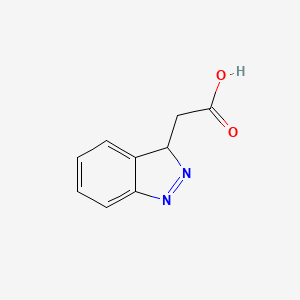
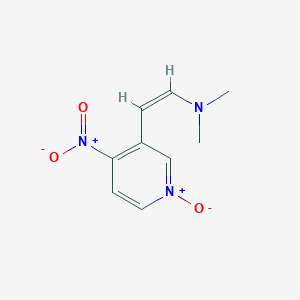
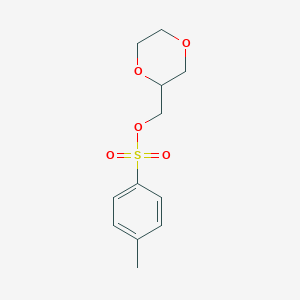
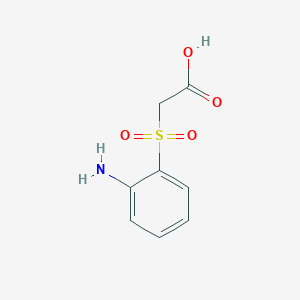
![3-Butylbenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B7889744.png)
